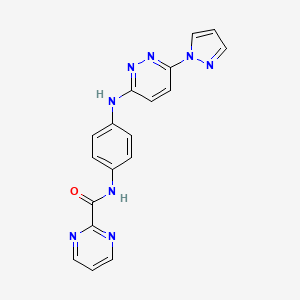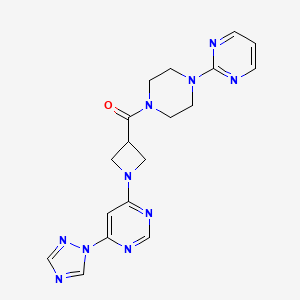![molecular formula C19H15N5O4S B2488450 3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396810-66-4](/img/structure/B2488450.png)
3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that include benzoxazole and oxadiazole rings, known for their interesting biological properties and potential for various applications.
Synthesis Analysis
- The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation process. These compounds, including the one , are typically synthesized using specific precursors in a controlled chemical environment, ensuring the formation of the desired molecular structure (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
- Structural analysis of similar compounds is usually conducted using methods like IR, 1H NMR, and mass spectrometry, providing detailed insights into the molecular framework of these complex molecules (Kharchenko, Detistov, & Orlov, 2008).
Chemical Reactions and Properties
- Compounds within this class participate in various chemical reactions, often forming new heterocyclic systems. Their reactivity is influenced by the presence of the oxadiazole and benzoxazole rings, leading to diverse chemical behaviors (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Physical Properties Analysis
- The physical properties, such as melting point, solubility, and crystalline structure, are closely linked to the molecular structure. These properties are usually determined using techniques like X-ray crystallography and spectroscopic analysis (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the specific arrangement of atoms and functional groups in the molecule. Studies often focus on how these properties affect the compound's potential applications in various fields (Krolenko, Vlasov, & Zhuravel, 2016).
Applications De Recherche Scientifique
Antimicrobial Applications
Research has shown that compounds containing oxadiazole and azetidinone derivatives exhibit significant antimicrobial activity. For instance, Desai and Dodiya (2014) synthesized a series of compounds evaluated for their antibacterial and antifungal properties against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, observing significant co-relation in antimicrobial activity (Desai & Dodiya, 2014).
Anticancer Activities
Compounds synthesized from benzodioxazole derivatives have been evaluated for their anticancer activities. For example, the study on the synthesis of new 1,3,4-oxadiazole and benzothiazolylthioether derivatives demonstrated promising antimycobacterial and antibacterial activities, with some compounds showing excellent antimycobacterial activity against strains like Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG (Chavan et al., 2019).
Anti-inflammatory and Analgesic Activities
The synthesis of novel compounds starting from naturally occurring visnagin demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. These compounds could potentially offer new therapeutic options with fewer side effects compared to traditional NSAIDs (El-Sawy et al., 2014).
Synthesis and Characterization
The synthesis and characterization of these compounds play a crucial role in understanding their potential applications. Studies have detailed the chemical synthesis processes, providing insights into the molecular structure and properties that contribute to their biological activities. For instance, the synthesis of 1,3,4-oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes highlighted the importance of structural analysis in developing compounds with desired biological functions (Hemming et al., 2013).
Propriétés
IUPAC Name |
3-[5-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c25-15(10-29-19-21-13-5-1-2-6-14(13)27-19)24-8-11(9-24)18-22-16(23-28-18)12-4-3-7-20-17(12)26/h1-7,11H,8-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAMQJGVQHXQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)


![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)
![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)



![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)
![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)